molecular formula C12H19BN2O2 B1421037 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid CAS No. 1171044-16-8

3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid

Cat. No. B1421037
CAS RN: 1171044-16-8
M. Wt: 234.1 g/mol
InChI Key: NGSHSQFNJGUKCF-UHFFFAOYSA-N
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Description

“3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid” is a boronic acid derivative . It has a molecular weight of 234.11 and its IUPAC name is 3-[(4-methyl-1-piperazinyl)methyl]phenylboronic acid . The InChI code for this compound is 1S/C12H19BN2O2/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(9-11)13(16)17/h2-4,9,16-17H,5-8,10H2,1H3 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string: CN1CCN(CC2=CC=CC(B(O)O)=C2)CC1 . This indicates that the compound contains a 4-methylpiperazine group attached to a phenylboronic acid group.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

  • Anticancer Activity and Metabolism : 4-Methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride, a compound related to 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid, has shown significant in vivo and in vitro anticancer activity and low toxicity. It undergoes extensive metabolism in rat bile, resulting in various metabolites with potential therapeutic relevance (Jiang et al., 2007).

  • Synthesis of Antileukemic Agents : The synthesis of new amides containing an N-methylpiperazine fragment, closely related to this compound, is crucial for the development of antileukemic agents like imatinib. This highlights the role of such compounds in cancer treatment research (Koroleva et al., 2011).

  • Development of Tuberculostatic Agents : Certain derivatives, similar to this compound, have been synthesized and tested for their tuberculostatic activity. These compounds demonstrate the potential of such molecular structures in developing treatments for tuberculosis (Foks et al., 2004).

  • Histone Deacetylase Inhibitors for Cancer Treatment : Compounds derived from a similar scaffold to this compound have been synthesized and evaluated as histone deacetylase inhibitors. This research indicates potential applications in treating cancer and neurodegenerative diseases (Thaler et al., 2010).

  • Anticonvulsant Properties : N-(4-Methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)propyl] derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione, structurally related to this compound, have shown promising anticonvulsant properties in studies, suggesting potential applications in treating epilepsy (Obniska et al., 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

[3-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O2/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(9-11)13(16)17/h2-4,9,16-17H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSHSQFNJGUKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CN2CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-Formylphenylboronic acid (1 eq, 2 mmol, 0.3 g) in dry DCM (7 ml) under an inert atmosphere of argon is treated with 1-methyl-piperazine (1.2 eq, 2.4 mmol, 0.266 ml) followed by acetic acid (1.2 eq, 2.4 mmol, 0.14 ml) and NaBH(OAc)3 (1.6 eq, 3.2 mmol, 0.678 mg) and the resulting mixture is stirred at room temperature for 3 hours. The reaction is quenched by addition of water and is then extracted with DCM. The organic extracts are concentrated in vacuo and the crude residue is purified by flash chromatography on silica eluting with MeOH/DCM (0 to 100% MeOH in DCM) followed by 2M NH3 in MeOH. The appropriate fractions are combined and concentrated in vacuo to afford the title compound; [M+H]+=235.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.266 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step Two
Quantity
0.678 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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